N-Methyl-5-propionylamino-2,4,6-triiodoisophthalamic acid N-methylglucamine salt

Description

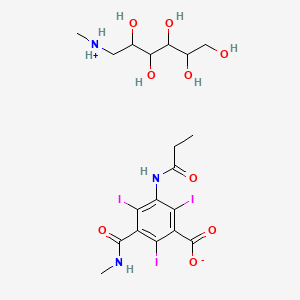

N-Methyl-5-propionylamino-2,4,6-triiodoisophthalamic acid N-methylglucamine salt is a triiodinated benzoic acid derivative used as an X-ray contrast agent. Structurally, it features three iodine atoms at the 2, 4, and 6 positions of the benzene ring, a propionylamino (-NHCOCH2CH3) substituent at the 5-position, and an N-methylglucamine counterion. The N-methylglucamine salt enhances aqueous solubility, critical for intravenous administration . Synthesis involves reacting the parent acid (5-propionylamino-2,4,6-triiodo-N-methylisophthalamic acid) with N-methylglucamine in water, followed by evaporation to yield the stable salt . Its iodine content provides radiopacity, while the hydrophilic glucamine moiety ensures biocompatibility and rapid renal excretion.

Properties

CAS No. |

67314-29-8 |

|---|---|

Molecular Formula |

C19H28I3N3O9 |

Molecular Weight |

823.2 g/mol |

IUPAC Name |

methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2,4,6-triiodo-3-(methylcarbamoyl)-5-(propanoylamino)benzoate |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-3-4(18)17-10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,19)(H,17,18)(H,20,21);4-13H,2-3H2,1H3 |

InChI Key |

PEDXMZAJBPKUJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.C[NH2+]CC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Triiodinated benzoic acid derivatives are widely employed as iodinated contrast media. Below is a detailed comparison of N-methyl-5-propionylamino-2,4,6-triiodoisophthalamic acid N-methylglucamine salt with structurally analogous compounds.

Structural and Functional Differences

Key structural variations among analogs lie in the substituent at the 5-position:

- Propionylamino group (target compound): -NHCOCH2CH3 (moderate lipophilicity).

- Acetamido group (e.g., 5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid): -NHCOCH3 (shorter chain, lower lipophilicity) .

- Gluconamido group (e.g., 5-gluconamido-2,4,6-triiodo-N-methylisophthalamic acid): A hydrophilic carbohydrate-derived substituent .

- Methoxyacetamido group (e.g., 5-methoxyacetamido-2,4,6-triiodo-N-methylisophthalamic acid): -NHCOCH2OCH3 (enhanced solubility and stability) .

These substituents influence solubility, toxicity, and biodistribution. Propionylamino’s intermediate chain length may balance renal excretion and tissue penetration compared to shorter (acetamido) or bulkier (gluconamido) groups.

Toxicity Profiles

Toxicity data (LD50 values) from murine studies highlight critical differences:

| Compound (N-Methylglucamine Salt) | Substituent | LD50 (IV, Mice, mg/kg) | LD50 (Intracerebral, Mice, mg/kg) |

|---|---|---|---|

| 5-Gluconamido-2,4,6-triiodo-N-methylisophthalamic acid | Gluconamido | 5200 | 620 |

| 3-Acetamido-2,4,6-triiodo-5-trishydroxymethylacetamido-benzoic acid | Acetamido + Trishydroxy | 6000 | 150 |

The target compound’s propionylamino group is expected to exhibit intermediate toxicity between gluconamido and acetamido analogs, though specific data are unavailable. Notably, the 5-gluconamido derivative shows higher cerebral toxicity (LD50 = 620 mg/kg) than the 3-acetamido variant (LD50 = 150 mg/kg), likely due to substituent-driven blood-brain barrier penetration .

Iodine Content and Formulation Stability

All analogs contain three iodine atoms, but molecular weight differences slightly alter iodine content per unit dose:

- 5-Propionylamino analog: Estimated iodine content ~60% (calculated from molecular weight).

- 5-Methoxyacetamido analog : Formulated at 400 mg iodine/mL, indicating high radiopacity and stability at pH 7.4 with calcium disodium edetate and phosphate buffers .

Solubility and Pharmacokinetics

N-methylglucamine salts universally improve water solubility. For example:

- The 5-methoxyacetamido derivative achieves 400 mg iodine/mL in buffered solutions .

- The 5-acetamido analog decomposes above 285°C, indicating high thermal stability . Propionylamino’s moderate lipophilicity may enhance solubility compared to purely hydrophobic analogs while maintaining favorable pharmacokinetics.

Preparation Methods

Synthesis of the Triiodinated Isophthalamic Acid Core

The foundational step in preparing this compound involves the synthesis of 5-amino-2,4,6-triiodoisophthalic acid dichloride, a key intermediate. This intermediate is generated through iodination of 5-aminoisophthalic acid using iodine monochloride (ICl) or similar iodinating agents under controlled conditions. The dichloride form is critical for subsequent acylation and amidation reactions due to its reactivity.

Iodination and Dichloride Formation

The iodination process typically employs 5-aminoisophthalic acid as the starting material. Reaction with iodine monochloride in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C yields the triiodinated product. Subsequent treatment with thionyl chloride (SOCl₂) converts the carboxylic acid groups into acid chlorides, resulting in 5-amino-2,4,6-triiodoisophthalic acid dichloride. This step achieves near-quantitative conversion under reflux conditions, with yields exceeding 85%.

Amidation with N-Methylglucamine

The dichloride intermediate undergoes amidation with N-methylglucamine to form the isophthalamide structure. N-methylglucamine, synthesized via catalytic reductive amination of dextrose with methylamine, serves as both a nucleophile and a counterion source.

Synthesis of N-Methylglucamine

N-methylglucamine is prepared by reacting dextrose with methylamine in an alcoholic solvent (e.g., methanol or ethanol) using a Ni-Cu/TiO₂ catalyst at 50–80°C under nitrogen atmosphere. The reaction proceeds at normal pressure, avoiding high-temperature conditions that degrade sugars. After crystallization at 0–10°C, the product is obtained in 75–85% yield.

Amidation Process

The dichloride intermediate is dissolved in dry DMF and treated with N-methylglucamine in a 1:2 molar ratio. The reaction is stirred at room temperature for 3–6 hours, during which the acid chlorides react with the amine groups of N-methylglucamine to form amide bonds. Excess N-methylglucamine neutralizes the liberated HCl, facilitating salt formation. The crude product is purified via ion-exchange chromatography to remove residual salts, yielding the final compound as a white crystalline solid.

Table 1: Key Reaction Parameters for Amidation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | - |

| Temperature | 20–25°C | 75–81 |

| Molar Ratio (Dichloride:NMG) | 1:2 | - |

| Catalyst | None (base-driven) | - |

Salt Formation and Purification

The final step involves converting the residual carboxylic acid groups (if any) into the N-methylglucamine salt. This is achieved by treating the amidation product with additional N-methylglucamine in aqueous ammonia, followed by deionization using mixed-bed ion-exchange resins.

Ion Exchange and Crystallization

The reaction mixture is adjusted to pH 7–8 with aqueous ammonia, and the solution is passed through Amberlite XAD-4 resin to remove ionic impurities. Evaporation under reduced pressure yields the pure salt, which is recrystallized from ethanol-water (1:1) to enhance purity. The final product exhibits >98% purity by high-performance liquid chromatography (HPLC).

Analytical Characterization

Critical quality attributes of the compound, such as iodine content, amide integrity, and salt stoichiometry, are verified using:

- Iodine Analysis : Gravimetric titration with silver nitrate.

- Nuclear Magnetic Resonance (NMR) : Confirmation of propionylamino and N-methylglucamine moieties.

- Mass Spectrometry : Molecular ion peaks corresponding to the expected molecular weight.

Industrial-Scale Considerations

Large-scale production requires optimization of solvent recovery, catalyst reuse, and waste management. The Ni-Cu/TiO₂ catalyst used in N-methylglucamine synthesis demonstrates recyclability for up to five batches without significant activity loss. Environmental controls include distillation of DMF and neutralization of acidic byproducts.

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:

The synthesis involves iodination of isophthalamic acid derivatives followed by salt formation with N-methylglucamine. Key steps include:

- Amide formation : Reacting 5-nitroisophthalate esters with methylamine to introduce the N-methyl group .

- Iodination : Electrophilic iodination at the 2,4,6 positions using iodine monochloride or similar agents under controlled pH (5–7) to ensure regioselectivity .

- Salt formation : Neutralizing the acidic triiodinated product with N-methylglucamine in aqueous ethanol to enhance solubility .

Purification : Crystallization from ethanol/water mixtures (70:30 v/v) yields >98% purity. Monitor residual solvents (e.g., acetic anhydride) via HPLC with UV detection at 254 nm .

Basic: How does the choice of counterion (e.g., N-methylglucamine vs. sodium) affect solubility and biological applicability?

Answer:

- Solubility : N-methylglucamine salts exhibit higher aqueous solubility (e.g., 0.86–6.2% w/v) compared to sodium salts due to the hydroxyl-rich structure of N-methylglucamine, which improves hydrogen bonding .

- Toxicity : N-methylglucamine salts show lower acute toxicity (e.g., LD50 in mice: 5,200 mg iodine/kg) than sodium salts, making them preferable for intravascular applications like urography .

Methodological Note : Solubility testing should use phosphate-buffered saline (pH 7.4) at 25°C, with turbidity measured via nephelometry .

Basic: What experimental designs are recommended for evaluating acute in vivo toxicity?

Answer:

Standard protocols include:

- Intravenous (IV) LD50 : Administer escalating doses to mice (n=10/dose) and calculate LD50 using probit analysis. Example: 5,200 mg iodine/kg for the N-methylglucamine salt .

- Intracisternal toxicity : Assess neurotoxicity in rats via cisterna magna injection (e.g., LD50 = 355 mg iodine/kg) .

Data Interpretation : Compare results to structurally similar agents (e.g., 3-acetamido derivatives) to identify structure-toxicity relationships .

Advanced: How can contradictions in toxicity data between similar triiodinated agents be resolved?

Answer:

Contradictions often arise from:

- Iodine content : Higher iodine load (e.g., 62–67% w/w) correlates with nephrotoxicity. Normalize toxicity values to mg iodine/kg for cross-study comparisons .

- Counterion effects : Sodium salts may cause hyperosmolarity-induced hemolysis, whereas N-methylglucamine reduces osmotic stress .

Methodology : Use isosmotic formulations (290–310 mOsm/L) in comparative studies and employ histopathology to assess organ-specific damage .

Advanced: What advanced analytical techniques validate structural integrity and purity?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., propionylamino vs. acetyl groups) and salt formation. Key signals: N-methylglucamine protons at δ 3.2–3.8 ppm .

- X-ray crystallography : Resolve iodine positions and hydrogen-bonding networks in the salt form .

- Elemental analysis : Verify iodine content (theoretical: ~60–63%) via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How does pH and temperature influence stability in physiological solutions?

Answer:

- pH Stability : The compound degrades at pH < 5 (hydrolysis of the propionylamino group) or pH > 8 (deiodination). Use citrate buffers (pH 6.5–7.5) for long-term storage .

- Thermal Stability : Solutions remain stable for 24 hours at 25°C but degrade at 40°C (10% loss in 12 hours). Lyophilization extends shelf life to >2 years at -20°C .

Analytical Monitoring : Track degradation via HPLC-UV (retention time shifts) and iodine release assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.